2,3,4,5,6-pentafluorophenyl sulfamate
Description
Structure
3D Structure
Properties
CAS No. |
541502-96-9 |
|---|---|
Molecular Formula |
C6H2F5NO3S |
Molecular Weight |
263.14 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) sulfamate |
InChI |
InChI=1S/C6H2F5NO3S/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h(H2,12,13,14) |
InChI Key |
RTFOKBBERJXJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,3,4,5,6 Pentafluorophenyl Sulfamate
Role as an Activated Group Transfer Reagent in Organic Transformations
2,3,4,5,6-Pentafluorophenyl sulfamate (B1201201) serves as a highly effective activated group transfer reagent, specifically for the process of sulfamoylation. organic-chemistry.org The core function of PFPS in this role is to deliver the sulfamoyl group (H₂NSO₂⁻) to a nucleophile, such as an alcohol or an amine. This reactivity stems from the electron-withdrawing nature of the pentafluorinated ring, which makes the pentafluorophenoxide a stable leaving group.
Electron-deficient aryl sulfamates, like PFPS, are generally stable, crystalline solids that can be prepared on a large scale and handled with ease, offering an advantage over more hazardous or unstable sulfamoylating agents like sulfamoyl chloride. organic-chemistry.orgorganic-chemistry.org Their application extends to the synthesis of a wide array of sulfamate esters and sulfamides, which are important structural motifs in medicinal chemistry and chemical biology. For instance, the sulfamate functional group is crucial for the inactivation of enzymes like steroid sulfatase (STS), where it is transferred to a residue in the enzyme's active site. nih.gov
Detailed Mechanistic Pathways of Sulfamoylation Reactions Mediated by 2,3,4,5,6-Pentafluorophenyl Sulfamate
The transfer of the sulfamoyl group from PFPS to a substrate is not a spontaneous process and typically requires mediation to proceed efficiently under mild conditions.
The sulfamoylation of alcohols and amines using PFPS is effectively catalyzed by nitrogenous bases, such as N-methylimidazole or pyridine. organic-chemistry.orgorganic-chemistry.org The mechanism is believed to proceed through a nucleophilic catalysis pathway.
First, the catalyst (e.g., N-methylimidazole) attacks the electrophilic sulfur atom of the pentafluorophenyl sulfamate. This attack is facilitated by the excellent leaving group ability of the pentafluorophenoxide anion. This step forms a highly reactive, positively charged sulfamoylimidazolium intermediate and releases the pentafluorophenoxide.
In the second step, the nucleophilic substrate (e.g., an alcohol) attacks the activated sulfamoylimidazolium intermediate. This displaces the N-methylimidazole catalyst, which is regenerated, and forms the final sulfamate ester product. The use of a catalyst allows the reaction to occur under mild conditions, avoiding the harsh reagents often required in other sulfamoylation protocols. organic-chemistry.org
The base-catalyzed sulfamoylation using this compound is applicable to a broad range of substrates. This includes primary and secondary alcohols, as well as various phenols and amines. organic-chemistry.org
A key feature of this methodology is its notable intrinsic selectivity. When presented with a molecule containing both primary (1°) and secondary (2°) alcohols, the reaction shows a significant preference for the sterically less hindered primary alcohol. organic-chemistry.org This selectivity is a valuable attribute for the functionalization of complex molecules and polyols where protecting group strategies might otherwise be necessary. The reaction's effectiveness with a variety of nucleophiles highlights its versatility as a synthetic tool.
Table 1: Substrate Scope for Sulfamoylation using Electron-Deficient Aryl Sulfamates
| Substrate Type | Reactivity | Notes |
|---|---|---|
| Primary Alcohols | High | Preferred site of reaction in diols. organic-chemistry.org |
| Secondary Alcohols | Moderate | Reacts, but slower than primary alcohols. organic-chemistry.org |
| Phenols | High | Effective for sulfamoylation of phenolic hydroxyl groups. organic-chemistry.org |
Investigations into its Electrophilic Character and Leaving Group Competence
The reactivity of this compound is fundamentally governed by the electrophilic nature of its sulfur atom and the exceptional competence of the pentafluorophenoxy moiety as a leaving group. nih.gov A good leaving group is characterized by its ability to stabilize the negative charge it acquires upon bond cleavage, which corresponds to it being the conjugate base of a strong acid. masterorganicchemistry.com
The pentafluorophenyl group contains five highly electronegative fluorine atoms, which exert a powerful electron-withdrawing inductive effect. This effect significantly increases the acidity of pentafluorophenol (B44920) (pKa ≈ 5.5) compared to phenol (B47542) (pKa ≈ 10). Consequently, the resulting pentafluorophenoxide anion is a very weak base and is highly stabilized, making it an excellent leaving group. masterorganicchemistry.com This inherent stability facilitates the nucleophilic attack at the sulfur center, making PFPS a potent electrophilic source of the sulfamoyl group. youtube.com This principle is analogous to the use of tosylates and triflates as leaving groups in organic synthesis, where the negative charge on the departing oxygen is stabilized by resonance and inductive effects. masterorganicchemistry.com
Guiding Principles for Site-Selective Functionalization Utilizing Sulfamate Esters
Once a sulfamate ester is formed from an alcohol using a reagent like PFPS, the sulfamate group itself can serve as a powerful directing group for subsequent site-selective C-H functionalization reactions. duke.edu This strategy leverages the sulfamate moiety to position a reactive intermediate in close proximity to a specific, often remote, C-H bond within the same molecule.
The guiding principle involves the generation of a nitrogen-centered radical from the sulfamate ester. This is typically achieved under photochemical conditions. The nitrogen radical then participates in an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT), abstracting a hydrogen atom from a specific γ-C(sp³) or δ-C(sp³) position. This process generates a new carbon-centered radical at a predictable site. This transient carbon radical can then be intercepted by various reagents to install a new functional group, such as a chlorine atom, an aryl group, or a xanthate. duke.edunih.govnih.gov The ability to direct functionalization to otherwise unreactive C-H bonds provides a powerful tool for streamlining the synthesis of complex organic molecules. rsc.orgresearchgate.net
Table 2: Site-Selective Functionalizations Directed by Sulfamate Esters
| Reaction Type | Position Selectivity | Key Features |
|---|---|---|
| Chlorination | γ-C(sp³) | Light-initiated radical chain process. nih.gov |
| (Hetero)arylation | γ-C(sp³) | Photochemically mediated, nickel-catalyzed. duke.edu |
Comparative Reactivity Analysis with Analogous Aryl Sulfamates (e.g., Pentachlorophenyl Sulfamate)
The effectiveness of this compound (PFPS) as a sulfamoylating agent can be understood by comparing it to analogous reagents, such as pentachlorophenyl sulfamate (PCPS). Both are electron-deficient aryl sulfamates that function as activated group transfer reagents.
The reactivity of these reagents is largely dictated by the leaving group ability of the corresponding phenoxide. Both the pentafluorophenyl and pentachlorophenyl groups are highly electron-withdrawing, making them effective activating groups. However, subtle differences in their electronic and steric properties can influence reaction rates and efficiency. More recently, other reagents like hexafluoroisopropyl sulfamate (HFIPS) have been developed as bench-stable solids that offer advantages in certain contexts, such as enhanced stability and simpler workup procedures, with hexafluoroisopropanol being the sole, volatile byproduct. organic-chemistry.org While PFPS and PCPS are effective, the choice of reagent may depend on factors like commercial availability, cost, and specific reaction conditions. The development of reagents like HFIPS demonstrates an ongoing effort to improve upon the operational simplicity and efficiency of sulfamoylation reactions pioneered by aryl sulfamate donors like PFPS. organic-chemistry.org
Applications of 2,3,4,5,6 Pentafluorophenyl Sulfamate in Advanced Organic Synthesis
Catalytic Sulfamoylation Protocols
The development of catalytic methods for the introduction of the sulfamoyl group (-SO₂NH₂) is of significant interest, particularly for applications in medicinal chemistry. 2,3,4,5,6-Pentafluorophenyl sulfamate (B1201201) serves as a highly effective sulfamoyl transfer agent in these protocols.
Direct Sulfamoylation of Hydroxyl-Containing Substrates
A novel catalytic method for the direct sulfamoylation of alcohols utilizes electron-deficient aryl sulfamates, such as 2,3,4,5,6-pentafluorophenyl sulfamate (PFPS), as activated group transfer reagents. organic-chemistry.org This process employs a simple organic base, N-methylimidazole (NMI), as a catalyst and proceeds under mild, room temperature conditions. organic-chemistry.org The requisite aryl sulfamate donors, including PFPS, are stable, crystalline solids that can be prepared on a large scale, offering a significant advantage over the use of unstable reagents like sulfamoyl chloride. organic-chemistry.orgresearchgate.net
The reaction demonstrates notable selectivity, particularly for the sulfamoylation of primary alcohols over secondary alcohols. organic-chemistry.org This intrinsic selectivity has been observed in various substrates, including complex polyols like nucleosides, where selectivity ratios can exceed 40:1. organic-chemistry.org Mechanistic studies suggest the reaction pathway involves the deprotonation of the sulfamate donor by the NMI catalyst, followed by the elimination of pentafluorophenol (B44920) to generate a highly reactive HNSO₂ "aza-sulfene" intermediate. This intermediate is then rapidly trapped by the alcohol substrate to yield the desired sulfamate product. organic-chemistry.org
| Substrate Type | Catalyst | Key Features | Selectivity | Ref. |
| Primary & Secondary Alcohols | N-Methylimidazole | Mild conditions, stable reagent | High for 1° over 2° alcohols | organic-chemistry.org |
| Polyols (e.g., Nucleosides) | N-Methylimidazole | Compatible with complex molecules | >40:1 for 1° vs. 2° in some cases | organic-chemistry.org |
Enantioselective and Diastereoselective Sulfamoylation Methodologies
While the direct application of this compound in catalytic enantioselective sulfamoylation is an emerging area, the principles of stereoselective synthesis can be applied. Diastereoselective reactions are often achieved by using chiral substrates, where the inherent chirality of the molecule directs the approach of the sulfamoylating agent to one face over the other. For instance, the glycosylation of meso-diols can proceed with high diastereoselectivity through chirality transfer from a glycosyl donor, a principle that could be extended to sulfamoylation. nih.gov
Enantioselective methods would typically require the use of a chiral catalyst to differentiate between the enantiotopic faces or groups of a prochiral substrate. Although specific examples employing PFPS with a chiral catalyst are not extensively documented, the development of such systems is a logical extension of current catalytic methods. ru.nlnih.gov The challenge often lies in designing a catalyst that can effectively recognize and differentiate between sterically and electronically similar groups in a prochiral molecule. nih.gov
Functionalization of Complex Molecular Architectures
The sulfamate moiety, installed using reagents like this compound, can serve as a valuable functional handle in the construction of complex molecules, notably as a directing group in C-H activation strategies.
Directed C-H Functionalization Strategies
Palladium-catalyzed C-H bond functionalization has become a powerful tool for the site-selective modification of complex molecules. nih.gov This strategy relies on a directing group within the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its cleavage and subsequent functionalization. nih.govthieme-connect.de
Sulfur-containing functional groups, including sulfonamides and sulfoxides, have proven to be effective directing groups in this context. thieme-connect.denih.gov A sulfamate group installed on an aromatic ring can similarly direct the ortho-C-H functionalization. The reaction mechanism generally involves the reversible chelation of the sulfamate's oxygen or nitrogen atoms to a palladium(II) catalyst, forming a palladacycle intermediate. This step positions the catalyst to selectively activate a nearby C-H bond, leading to transformations like arylation, acetoxylation, or halogenation. nih.govrsc.org The ability to use the sulfamate as a directing group allows for the late-stage functionalization of intricate molecules, which is highly valuable in drug discovery and development. nih.govrsc.org
Integration into Cascade and Multicomponent Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive transformations where each step generates the functionality required for the next, all within a single reaction vessel without the isolation of intermediates. wikipedia.org This approach significantly enhances synthetic efficiency and atom economy. wikipedia.org
Reagents like this compound are well-suited for integration into such sequences due to their high reactivity. A sulfamoylation reaction can serve as the initial step, installing a sulfamate group that then participates in subsequent intramolecular reactions. For example, a recently developed cascade reaction involves the sulfonylation-cyclization of 1,5-dienes to form sulfonylated pyrrolinones under metal-free conditions. bohrium.com While this example uses sulfonyl radicals generated from other sources, it highlights the potential for sulfamate-containing intermediates, formed from PFPS, to undergo similar radical or pericyclic cascade cyclizations, rapidly building molecular complexity from simple precursors. bohrium.comnih.gov
Spectroscopic Characterization and Advanced Structural Elucidation in Research Contexts
Application of Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹⁹F NMR for Reaction Monitoring and Elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of fluorinated organic compounds. For 2,3,4,5,6-pentafluorophenyl sulfamate (B1201201), ¹⁹F NMR is particularly powerful due to the five fluorine atoms on the aromatic ring, which provide a unique spectroscopic handle.
Detailed Research Findings: In the context of compounds containing a pentafluorophenyl group, ¹⁹F NMR spectra typically exhibit three distinct resonance signals corresponding to the ortho- (F2, F6), meta- (F3, F5), and para- (F4) fluorine atoms. The chemical shifts and coupling constants are highly sensitive to the electronic environment and the nature of the substituent attached to the C-1 position of the phenyl ring. For instance, in iron tetrakis(pentafluorophenyl)porphyrin complexes, the ¹⁹F NMR signals show large chemical shifts that are sensitive to the oxidation and spin state of the iron center. psu.edu The electron-withdrawing nature of the sulfamate group in the target compound is expected to influence the chemical shifts of the fluorine nuclei significantly.
¹⁹F NMR is an invaluable tool for real-time reaction monitoring. For example, during the synthesis of 2,3,4,5,6-pentafluorophenyl sulfamate, which could hypothetically be formed from the reaction of pentafluorophenol (B44920) with a sulfamoylating agent, the disappearance of the ¹⁹F NMR signals of the starting material and the concurrent appearance of three new signals corresponding to the product would allow for precise tracking of the reaction kinetics and conversion. In related research on phenyl-fluorinated iron porphyrins, the dispersion of ¹⁹F signals has been effectively used to characterize different electronic states. psu.edu
A hypothetical ¹⁹F NMR data table for this compound, based on data for analogous compounds like 2,3,4,5,6-pentafluorophenyl-boronic acid, is presented below. spectrabase.com The exact chemical shifts would need to be determined experimentally, but the relative positions and multiplicities are predictable.
Interactive Data Table: Predicted ¹⁹F NMR Data for this compound
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ortho (F2, F6) | -140 to -150 | Triplet of doublets (td) | J(F2-F3), J(F2-F4) |
| meta (F3, F5) | -160 to -165 | Triplet of triplets (tt) | J(F3-F2), J(F3-F4) |
| para (F4) | -155 to -160 | Triplet (t) | J(F4-F3) |
Note: Chemical shifts are relative to a standard such as CFCl₃. The exact values are illustrative and would be confirmed by experimental data.
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These two methods are often complementary, as molecular vibrations can be active in one technique and inactive or weak in the other, depending on changes in the dipole moment (IR) or polarizability (Raman). nih.gov
Detailed Research Findings: For this compound, IR and Raman spectroscopy would be used to identify the characteristic stretching and bending vibrations of the key functional groups.
Sulfamate Group (-O-SO₂-NH₂): The sulfamate group exhibits strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine would be observed in the 3400-3200 cm⁻¹ range, while the S-N stretching vibration would appear at lower wavenumbers.
Pentafluorophenyl Group (C₆F₅-): The C-F stretching vibrations of the pentafluorophenyl ring typically give rise to strong absorptions in the IR spectrum, usually found in the 1000-1300 cm⁻¹ region. The aromatic C=C stretching vibrations are also characteristic and appear in the 1450-1650 cm⁻¹ range. In a study of pentafluorophenyl trifluorothioacetate, characteristic bands were identified using these techniques. rsc.org
The combination of IR and Raman spectroscopy can provide a comprehensive vibrational profile of the molecule. For instance, while the S=O stretches are strong in the IR, the S-N bond might show a more prominent Raman signal.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H (amine) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |
| C=C (aromatic) | Stretch | 1650 - 1450 | Strong |
| S=O (sulfamate) | Asymmetric Stretch | 1370 - 1330 | Medium |
| S=O (sulfamate) | Symmetric Stretch | 1180 - 1160 | Weak |
| C-F (aromatic) | Stretch | 1300 - 1000 | Strong |
| S-N (sulfamate) | Stretch | 900 - 800 | Strong |
Mass Spectrometry for Molecular Identification and Mechanistic Intermediate Detection
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly crucial for providing an exact mass, which can confirm the molecular formula.
Detailed Research Findings: For this compound (C₆H₂F₅NO₃S), the exact mass can be calculated and then compared with the experimentally determined value from an HRMS instrument.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the parent ion. In the case of sulfated compounds, a common fragmentation pattern involves the loss of the SO₃ group (80 Da) or the HSO₃⁻ ion (m/z 97) in negative ion mode. nih.gov For the title compound, characteristic fragmentation would likely involve the cleavage of the S-O bond or the C-O bond.
Expected Fragmentation Pathways:
Loss of SO₂NH₂: Fragmentation could lead to the formation of a pentafluorophenoxy radical cation or a related fragment.
Cleavage of the Aryl-Oxygen Bond: This would result in a fragment corresponding to the pentafluorophenoxide ion and a sulfamoyl cation.
Loss of SO₃: A characteristic loss of sulfur trioxide is often observed for sulfated compounds. nih.gov
The precise fragmentation pattern would provide definitive structural confirmation.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 263.96 | Protonated molecular ion (Positive Ion Mode) |
| [M-H]⁻ | 261.95 | Deprotonated molecular ion (Negative Ion Mode) |
| [M-SO₃]⁻ | 181.96 | Fragment ion after loss of sulfur trioxide |
| [C₆F₅O]⁻ | 183.00 | Pentafluorophenoxide fragment |
| [HSO₃]⁻ | 80.96 | Bisulfite fragment |
Computational and Theoretical Investigations of 2,3,4,5,6 Pentafluorophenyl Sulfamate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2,3,4,5,6-pentafluorophenyl sulfamate (B1201201), these calculations can elucidate the distribution of electrons and predict its chemical behavior. Key descriptors derived from these calculations include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO gap is a critical parameter, as a smaller gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov In the case of 2,3,4,5,6-pentafluorophenyl sulfamate, the highly electron-withdrawing nature of the pentafluorophenyl ring is expected to significantly lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The energies of these frontier orbitals dictate the molecule's ability to donate or accept electrons, which is central to its reactivity.
Table 1: Calculated Molecular Orbital Energies for this compound (Illustrative) (Note: These values are representative and based on typical DFT calculations for similar compounds.)
| Descriptor | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Mechanistic Probing via Density Functional Theory (DFT) and Transition State Analysis
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms at the molecular level. For this compound, DFT calculations can be employed to map out the potential energy surfaces of its reactions, such as hydrolysis or reactions with nucleophiles. A key aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate.
Theoretical studies on related aryl sulfamates have suggested that their hydrolysis proceeds through a dissociative SN1-like mechanism, involving the formation of a transient sulfonylamine (SO₂NH) intermediate. acs.orgnih.govresearchgate.net This contrasts with aryl sulfates, which tend to hydrolyze via an associative SN2 mechanism. acs.orgnih.govresearchgate.net DFT calculations for this compound would likely explore this pathway, calculating the activation energy required to reach the transition state for the departure of the pentafluorophenoxide leaving group. The stability of this leaving group, enhanced by the electron-withdrawing fluorine atoms, would be a key factor in the reaction energetics.
Table 2: Illustrative Calculated Activation Energies for Hydrolysis Pathways (Note: These values are hypothetical and for comparative purposes.)
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| SN1-like | 20-25 |
| SN2-like | >30 |
Analysis of the Electronic Influence of the Pentafluorophenyl Moiety on Sulfamate Reactivity
The pentafluorophenyl group exerts a profound electronic influence on the reactivity of the sulfamate moiety. The five fluorine atoms are strongly electron-withdrawing due to their high electronegativity, which has several consequences:
Increased Electrophilicity of the Sulfur Atom: The fluorine atoms pull electron density away from the sulfamate group, making the sulfur atom more electron-deficient and thus a better electrophile. This enhances its reactivity towards nucleophiles.
Stabilization of the Leaving Group: The pentafluorophenoxide anion is a relatively stable leaving group due to the inductive effect of the fluorine atoms, which disperses the negative charge. This facilitates cleavage of the S-O bond. nih.gov
Activation for Nucleophilic Aromatic Substitution: The electron-poor nature of the perfluoroaryl ring makes it susceptible to nucleophilic aromatic substitution, a reaction not typically seen in standard phenyl rings. nih.gov
This combination of effects makes this compound a potentially valuable reagent in organic synthesis, acting as an efficient "sulfamoylating" agent.
Prediction of Novel Reactivity Pathways and Catalytic Effects
Computational chemistry can not only explain known reactivity but also predict novel chemical transformations. For this compound, theoretical calculations could explore currently unknown reaction pathways. For instance, the interaction of the compound with various catalysts could be modeled to identify conditions that might lower activation barriers and open up new synthetic routes.
One area of exploration could be its use in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a class of click reactions. The reactivity of the sulfamate group, enhanced by the pentafluorophenyl ring, might allow for efficient coupling with a variety of nucleophiles under mild conditions. DFT studies could predict the feasibility of such reactions and guide the design of appropriate catalysts.
Furthermore, computational screening could identify potential applications in areas like bioconjugation, where the chemoselective reaction of the sulfamate with specific amino acid residues in proteins could be modeled. The unique reactivity imparted by the pentafluorophenyl group could lead to the development of novel chemical probes and bioconjugation reagents. nih.gov
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel Catalytic Systems for Enhanced Sulfamate (B1201201) Transfer Reactions
The electron-withdrawing nature of the pentafluorophenyl ring activates the sulfamate group, making 2,3,4,5,6-pentafluorophenyl sulfamate a promising reagent for sulfamoyl transfer reactions. Future research is poised to focus on the development of innovative catalytic systems that can harness this inherent reactivity for more efficient and selective transformations. While current methods for alcohol sulfamoylation often utilize activated aryl sulfamates, the exploration of catalysts specifically tailored for pentafluorophenyl sulfamate could lead to milder reaction conditions and broader substrate scope. figshare.com
One promising avenue lies in the design of catalysts that can facilitate the generation of reactive intermediates, such as aza-sulfenes (HNSO₂), under catalytic conditions. figshare.com The development of organocatalysts or transition-metal complexes that can effectively activate the N-S bond of this compound will be crucial. Research in this area may draw inspiration from existing systems that activate sulfamoyl fluorides and other related sulfur(VI) compounds.
Furthermore, the exploration of phase-transfer catalysis could offer new strategies for enhancing sulfamate transfer reactions. By designing catalysts that can shuttle the pentafluorophenyl sulfamate between different phases, researchers may overcome solubility issues and improve reaction kinetics, particularly for complex substrate mixtures.
Exploration of New Site-Selective Functionalization Strategies
The ability to selectively introduce a sulfamate group into complex molecules is a key objective in medicinal chemistry and materials science. This compound stands as a potentially powerful reagent for developing new site-selective C-H functionalization reactions. The high reactivity of this compound could enable the amination of traditionally unreactive C-H bonds.
Future investigations will likely target the use of transition-metal catalysis, particularly with rhodium and iridium complexes, to direct the amination to specific positions on a substrate. nih.govnih.gov The directing-group-assisted C-H activation approach, where a functional group on the substrate guides the catalyst to a specific C-H bond, is a particularly promising strategy. The development of new directing groups compatible with the reactivity of pentafluorophenyl sulfamate will be a key area of research.
Moreover, electrochemical methods are emerging as a powerful tool for site-selective C-H amination. nih.gov The application of electrochemistry to reactions involving this compound could provide a green and efficient alternative to traditional methods, potentially avoiding the need for external oxidants and offering unique selectivity profiles.
Advancements in Computational Modeling for Predicting Reactivity of Fluorinated Sulfamates
Computational chemistry offers a powerful lens through which to understand and predict the reactivity of novel compounds. For this compound, advancements in computational modeling will be instrumental in guiding experimental work and accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure of the molecule, helping to rationalize its reactivity. Future computational studies will likely focus on modeling the transition states of sulfamate transfer reactions and C-H amination processes involving this reagent. escholarship.orgorganic-chemistry.orgrsc.org By calculating the activation energies for different reaction pathways, researchers can predict the feasibility and selectivity of proposed transformations, thereby informing the design of new catalytic systems and reaction conditions.
Furthermore, molecular dynamics simulations can be employed to study the interactions of this compound with catalysts and substrates in solution. nih.gov This can provide a more dynamic picture of the reaction environment and help to identify key non-covalent interactions that influence reactivity and selectivity. The development of accurate and efficient computational models for fluorinated sulfamates will not only aid in the rational design of new reactions but also contribute to a more fundamental understanding of the chemistry of these important functional groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing 2,3,4,5,6-pentafluorophenyl sulfamate with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between pentafluorophenyl precursors (e.g., 2,3,4,5,6-pentafluorophenol) and sulfamoyl chloride under anhydrous conditions. Key steps include:
- Reagent Control : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of sulfamoyl chloride.
- Purification : Recrystallization from non-polar solvents (hexane/EtOAc mixtures) or column chromatography (silica gel, gradient elution) to remove unreacted starting materials .
- Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize side reactions like over-sulfonation.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming substitution patterns; chemical shifts for pentafluorophenyl groups typically appear between δ -140 to -160 ppm .
- LC-MS/MS : Use reverse-phase columns (C18) with electrospray ionization (ESI) in negative ion mode for high sensitivity. Fragmentation patterns help confirm sulfamate functional groups .
- Elemental Analysis : Validate purity by matching experimental vs. theoretical C/F/N/S ratios.
Advanced Research Questions
Q. How do electronic effects of the pentafluorophenyl group influence the hydrolytic stability of the sulfamate moiety?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to assess electron-withdrawing effects on sulfamate bond dissociation energies. Compare with experimental hydrolysis rates (e.g., pH-dependent kinetics in buffered solutions).
- Experimental Validation : Conduct stability studies under acidic (pH 2–4) and basic (pH 9–11) conditions, monitoring degradation via LC-MS. Fluorine’s inductive effect typically enhances hydrolytic resistance .
Q. What strategies mitigate matrix interference when detecting trace degradation products in environmental samples?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to isolate polar degradation products (e.g., sulfamic acid derivatives) from water matrices .
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to resolve isobaric interferences. Apply suspect screening workflows for unknown PFAS analogs .
Q. How can contradictions in reported thermal stability data be resolved?
- Methodological Answer :
- Controlled Studies : Replicate experiments using standardized thermogravimetric analysis (TGA) protocols (heating rate: 10°C/min under N₂).
- Identify Variables : Compare decomposition onset temperatures across studies, accounting for impurities (e.g., residual solvents) or measurement techniques (DSC vs. TGA) .
Experimental Design & Theoretical Frameworks
Q. How to design a study linking sulfamate reactivity to broader PFAS toxicity mechanisms?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., acetylcholinesterase) to evaluate bioactivity.
- Theoretical Basis : Align with PFAS toxicity models, such as protein-binding affinity driven by fluorine’s hydrophobicity .
Q. What computational approaches predict interactions between this compound and biological membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model lipid bilayer systems (e.g., DPPC) to assess penetration kinetics. Parameterize force fields using quantum-mechanical data for fluorine’s van der Waals radii .
- Experimental Correlation : Validate simulations with surface plasmon resonance (SPR) measurements of membrane affinity .
Data Analysis & Interpretation
Q. How to address discrepancies in LC-MS/MS quantification of sulfamate derivatives across laboratories?
- Methodological Answer :
- Interlaboratory Calibration : Use certified reference materials (CRMs) for PFAS analogs to harmonize instrument response factors.
- Matrix-Matched Standards : Prepare calibration curves in sample-matched backgrounds (e.g., river water extracts) to correct for ion suppression/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
